N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic small molecule featuring a benzo[d]thiazol-2-yl core substituted with 4,7-dimethoxy groups. The acetamide side chain is modified with an N-methylmethylsulfonamido group at the 2-position.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-10(17)14-13-15-11-8(20-2)5-6-9(21-3)12(11)22-13/h5-6H,7H2,1-4H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKGVGAJDHVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4,7-dimethoxybenzothiazole with appropriate acylating agents. The molecular structure features a benzothiazole core, which is known for its pharmacological significance.
Crystal Structure Analysis
Recent studies have focused on the crystal structure of related compounds, revealing important insights into the bonding and spatial arrangement of atoms. For instance, the bond lengths and angles in similar sulfenamide compounds suggest stability and potential reactivity patterns that could be extrapolated to our compound of interest.
| Atom | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N–S | 1.685 | 99.68 |
| C=O | 1.221 | - |
Pharmacological Properties
The biological activity of this compound has been linked to several therapeutic effects:
- Antimicrobial Activity : Compounds with a benzothiazole moiety often exhibit significant antimicrobial properties. Studies indicate that derivatives can inhibit bacterial growth effectively.
- Anticancer Potential : Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells. The presence of the sulfonamide group may enhance this activity by increasing solubility and bioavailability.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
Case Studies
Several case studies have documented the effectiveness of benzothiazole derivatives in various biological assays:
- In vitro Studies : A study demonstrated that a related compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.
- In vivo Studies : Animal models treated with similar benzothiazole compounds showed decreased tumor growth rates compared to controls, supporting their potential as anticancer agents.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with derivatives sharing the benzo[d]thiazol-2-yl scaffold but differing in substituents, heterocyclic attachments, and salt forms.
Structural and Functional Differences
Table 1: Comparative Analysis of Key Compounds
Key Observations
Substituent Effects on Solubility: The target compound lacks hydrophilic groups like morpholine or dimethylamino, which are present in compounds , and . These groups enhance water solubility, especially in hydrochloride salt forms . The methylsulfonamido group in the target compound may offer moderate polarity but likely results in lower solubility compared to morpholine-containing analogs.
Heterocyclic Modifications :
- Heterocycles such as pyrazole , furan , and isoxazole introduce distinct electronic profiles. For example, furan’s electron-rich nature may facilitate π-π stacking in biological targets, while isoxazole’s rigidity could influence binding specificity.
Bioavailability and Stability: Hydrochloride salts (e.g., ) improve stability and dissolution rates compared to the free base form of the target compound. The 4,7-dimethyl substitution in (vs.
Pharmacophore Diversity: The sulfonamide group in the target compound contrasts with carboxamide-linked heterocycles in others. Sulfonamides are known for strong hydrogen-bonding capacity, which may enhance target affinity but requires optimization for metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
